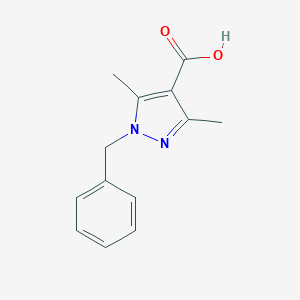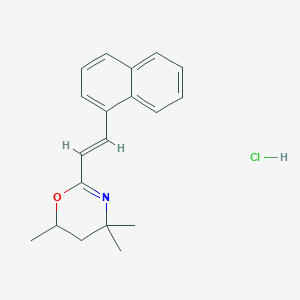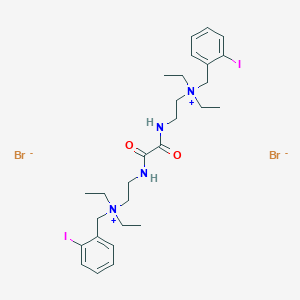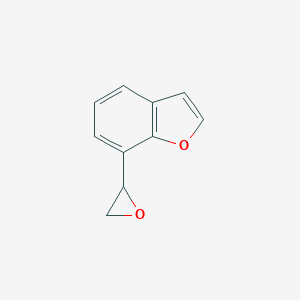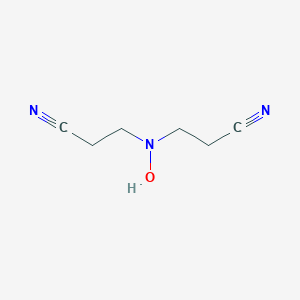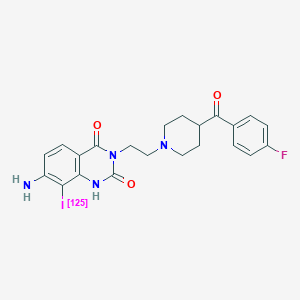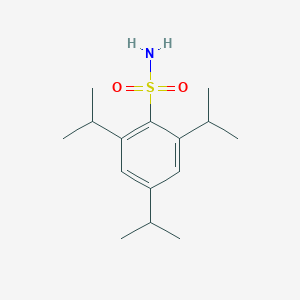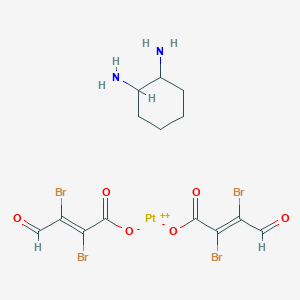
cis-Pt-Mba
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cisplatin is a well-known chemotherapy drug that has been used for the treatment of various types of cancer. However, its clinical use is limited due to its severe side effects. Cis-Pt-Mba is a derivative of cisplatin that has been synthesized to overcome the limitations of cisplatin. It has been found to exhibit better efficacy and fewer side effects than cisplatin.
Mécanisme D'action
Cis-Pt-Mba exerts its anticancer effects by binding to DNA and forming cross-links. This inhibits DNA replication and cell division, leading to cell death. Cis-Pt-Mba has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
Cis-Pt-Mba has been found to exhibit a wide range of biochemical and physiological effects. It has been found to induce oxidative stress, DNA damage, and inflammation in cancer cells. Cis-Pt-Mba has also been found to inhibit angiogenesis, the process of new blood vessel formation, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Cis-Pt-Mba has several advantages over cisplatin for lab experiments. It exhibits better efficacy and fewer side effects than cisplatin, making it a more reliable candidate for research. However, cis-Pt-Mba is relatively expensive and requires specialized equipment for its synthesis, which may limit its use in some labs.
Orientations Futures
There are several future directions for research on cis-Pt-Mba. One area of research is the development of more efficient synthesis methods for cis-Pt-Mba. Another area of research is the investigation of the potential of cis-Pt-Mba in combination with other chemotherapeutic agents. Additionally, the development of cis-Pt-Mba as a targeted therapy for specific types of cancer is an area of ongoing research.
Conclusion:
Cis-Pt-Mba is a promising derivative of cisplatin that exhibits better efficacy and fewer side effects than cisplatin. Its mechanism of action involves binding to DNA and inducing cell death in cancer cells. Cis-Pt-Mba has been extensively studied for its anticancer properties and has several advantages over cisplatin for lab experiments. Future research directions for cis-Pt-Mba include the development of more efficient synthesis methods, investigation of its potential in combination with other chemotherapeutic agents, and the development of cis-Pt-Mba as a targeted therapy for specific types of cancer.
Méthodes De Synthèse
Cis-Pt-Mba is synthesized by reacting cisplatin with 3-mercaptopropionic acid (Mba). The reaction takes place in an aqueous solution at a pH of 7.4 and a temperature of 37°C. The reaction is allowed to proceed for 24 hours, after which the product is purified using column chromatography.
Applications De Recherche Scientifique
Cis-Pt-Mba has been extensively studied for its anticancer properties. It has been found to exhibit better efficacy than cisplatin against various types of cancer, including lung cancer, breast cancer, and ovarian cancer. Cis-Pt-Mba has also been found to exhibit fewer side effects than cisplatin, making it a promising candidate for clinical use.
Propriétés
Numéro CAS |
101240-15-7 |
|---|---|
Nom du produit |
cis-Pt-Mba |
Formule moléculaire |
C14H16Br4N2O6Pt |
Poids moléculaire |
823 g/mol |
Nom IUPAC |
cyclohexane-1,2-diamine;(E)-2,3-dibromo-4-oxobut-2-enoate;platinum(2+) |
InChI |
InChI=1S/C6H14N2.2C4H2Br2O3.Pt/c7-5-3-1-2-4-6(5)8;2*5-2(1-7)3(6)4(8)9;/h5-6H,1-4,7-8H2;2*1H,(H,8,9);/q;;;+2/p-2/b;2*3-2+; |
Clé InChI |
MCQUFILLQJMWRD-BZZWUUPTSA-L |
SMILES isomérique |
C1CC(C(CC1)N)N.C(=O)/C(=C(\Br)/C(=O)[O-])/Br.C(=O)/C(=C(\Br)/C(=O)[O-])/Br.[Pt+2] |
SMILES |
C1CCC(C(C1)N)N.C(=O)C(=C(C(=O)[O-])Br)Br.C(=O)C(=C(C(=O)[O-])Br)Br.[Pt+2] |
SMILES canonique |
C1CCC(C(C1)N)N.C(=O)C(=C(C(=O)[O-])Br)Br.C(=O)C(=C(C(=O)[O-])Br)Br.[Pt+2] |
Synonymes |
cis-Pt(II)(DDH)bis(mucobromic acid) cis-Pt-MBA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




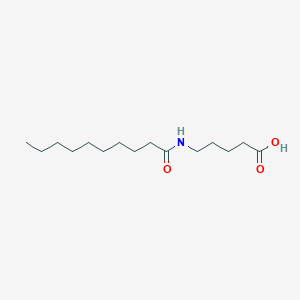
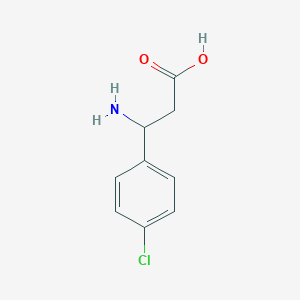
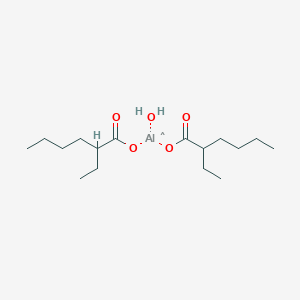
![N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B26285.png)
![(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B26286.png)
![[(2R,4S,4aR,7aS,7bR)-4-hydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-2,4,4a,5,7,7a-hexahydro-1H-cyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate](/img/structure/B26287.png)
